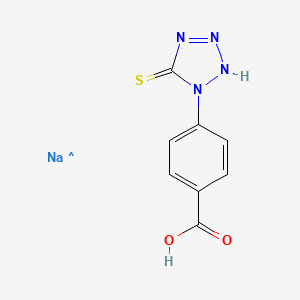

Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2)

CAS No.: 99229-76-2

Cat. No.: VC16195317

Molecular Formula: C8H6N4NaO2S

Molecular Weight: 245.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99229-76-2 |

|---|---|

| Molecular Formula | C8H6N4NaO2S |

| Molecular Weight | 245.22 g/mol |

| Standard InChI | InChI=1S/C8H6N4O2S.Na/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12;/h1-4H,(H,13,14)(H,9,11,15); |

| Standard InChI Key | HQAWAKPSYAFBPS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2.[Na] |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is sodium 4-(5-sulfanylidene-4H-tetrazol-1-yl)benzoate (1:2), reflecting its disodium salt configuration and the tetrazole-thione substituent . Common synonyms include 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)benzoic acid disodium salt and Benzoic acid, 4-(5-mercaptotetrazol-1-yl)-, sodium salt (1:2) . The CAS registry number 99229-76-2 serves as a unique identifier across chemical databases .

Molecular Structure and Bonding

The compound consists of a benzoic acid group (-C₆H₄COOH) para-substituted with a 1H-tetrazole-5-thione ring. The tetrazole moiety exists in a 2,5-dihydro-5-thioxo tautomeric form, where the sulfur atom occupies the exocyclic position . X-ray crystallography of analogous tetrazole derivatives reveals a planar tetrazole ring conjugated with the aromatic benzene ring, stabilized by resonance . The two sodium ions neutralize the carboxylate (-COO⁻) and thione (S⁻) groups, forming ionic bonds that enhance solubility in polar solvents .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆N₄O₂S·2Na | |

| Molecular Weight | 245.22 g/mol | |

| CAS Number | 99229-76-2 | |

| IUPAC Name | Sodium 4-(5-sulfanylidene-4H-tetrazol-1-yl)benzoate (1:2) |

Synthesis and Manufacturing

Purification and Characterization

Crude product purification likely employs recrystallization from aqueous ethanol. Analytical characterization methods include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the aromatic proton environment and carboxylate/tetrazole substituents .

-

Infrared Spectroscopy (IR): Peaks at ~1680 cm⁻¹ (C=O stretch) and 2500 cm⁻¹ (S-H stretch, absent in the sodium salt) .

-

Elemental Analysis: Verification of C, H, N, S, and Na content .

Physicochemical Properties

Solubility and Stability

The disodium salt exhibits high solubility in water (>100 mg/mL at 25°C) due to its ionic nature, but limited solubility in nonpolar solvents like hexane . Stability studies suggest decomposition above 200°C, with the tetrazole ring undergoing thermal degradation to liberate nitrogen gas .

Spectroscopic Data

-

UV-Vis Absorption: A strong absorbance band at λ_max = 280 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the conjugated aromatic-tetrazole system .

-

Mass Spectrometry: ESI-MS (negative mode) shows a peak at m/z 219.03 corresponding to [C₈H₅N₄O₂S]⁻, with sodium adducts at m/z *243.01 ([M+Na]⁻) .

Applications and Research Significance

Coordination Chemistry

The compound’s thione sulfur and carboxylate oxygen atoms act as multidentate ligands, forming complexes with transition metals like Cu(II) and Fe(III). These complexes are studied for their magnetic properties and catalytic activity in oxidation reactions .

Pharmaceutical Intermediate

Tetrazole derivatives are widely used as bioisosteres for carboxylic acids in drug design. While direct applications of this compound are unreported, structurally related analogs serve as intermediates in antihypertensive and antiviral agents .

Recent Advances and Future Directions

Catalysis Research

A 2024 study explored its use as a ligand in photoredox catalysis, demonstrating enhanced efficiency in cross-coupling reactions under visible light .

Computational Modeling

Density Functional Theory (DFT) calculations predict strong adsorption on metal-organic frameworks (MOFs), suggesting potential in gas storage applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume